2-Aminopurine ribodylicacid
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Overview
Description
2-Aminopurine ribodylicacid is a compound that belongs to the class of purine analogs. It is a fluorescent molecular marker used extensively in nucleic acid research. This compound is structurally similar to adenine and guanine, which are essential components of DNA and RNA. Due to its unique properties, this compound is often used in studies involving DNA polymerase function, mutagenesis, and protein-DNA interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopurine ribodylicacid typically involves the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, which is then transformed into triaminopyrimidine and subsequently cyclized into 2-aminopurine . Key reagents in this process include aminotetrazole and nitropyrimidine . Another method involves the reduction of 2-amino-6-chloropurine riboside using Pearlman’s catalyst (Pd(OH)₂/C) and ammonium formate .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity. The use of advanced catalytic processes and continuous flow reactors are common in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopurine ribodylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in reactions with nucleophiles and electrophiles, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chloroacetaldehyde, ammonium formate, and various catalysts such as Pearlman’s catalyst . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various fluorescent derivatives that are used as probes in nucleic acid research. These products are valuable in studying DNA polymerase function and other biochemical processes .
Scientific Research Applications
2-Aminopurine ribodylicacid has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe to study the dynamics of nucleic acids and protein-DNA interactions . In biology, it serves as a marker for mutagenesis studies and helps in understanding the mechanisms of DNA replication and repair . In medicine, it is used to investigate the activity of enzymes involved in nucleic acid metabolism and to develop antiviral and antitumor agents . Industrially, it is employed in the production of nucleic acid-based diagnostics and therapeutics .
Mechanism of Action
The mechanism of action of 2-Aminopurine ribodylicacid involves its incorporation into DNA or RNA, where it acts as a fluorescent analog of adenine or guanine . This incorporation allows researchers to monitor local conformational changes in nucleic acids using fluorescence spectroscopy . The compound interacts with DNA polymerases and other enzymes, providing insights into their function and dynamics .
Comparison with Similar Compounds
2-Aminopurine ribodylicacid is unique due to its strong fluorescence and ability to act as an analog of both adenine and guanine . Similar compounds include 7-deazaadenosine (tubercidine) and various etheno-derivatives of 2-aminopurine . These compounds also serve as fluorescent probes and have applications in nucleic acid research, but this compound is particularly valued for its versatility and sensitivity in detecting conformational changes .
Conclusion
This compound is a versatile and valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique properties and ability to act as a fluorescent analog of adenine and guanine make it an essential tool for studying nucleic acids and protein-DNA interactions.
Properties
IUPAC Name |
[5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(24-9)2-23-27(21,22)25-26(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H2,11,12,14)(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZVVOBZERQMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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